![molecular formula C15H14N6O2 B2515139 6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide CAS No. 2097914-76-4](/img/structure/B2515139.png)
6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide
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Description
“6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has the general structure RNC(=O)R’, where R and R’ represent benzene rings .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been explored for their antiviral potential. In the case of AKOS032466200, specific derivatives have demonstrated inhibitory effects against viruses:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, derived from AKOS032466200, showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L. It also exhibited high selectivity (SI) against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Conclusion
AKOS032466200, with its indole scaffold, holds immense potential for newer therapeutic possibilities. Researchers continue to explore its multifaceted biological activities, paving the way for innovative drug development and clinical applications .
properties
IUPAC Name |
6-oxo-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c22-14-4-3-13(19-20-14)15(23)17-6-7-21-10-12(9-18-21)11-2-1-5-16-8-11/h1-5,8-10H,6-7H2,(H,17,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBIPGLXMGHETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-pyridazine-3-carboxamide |
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